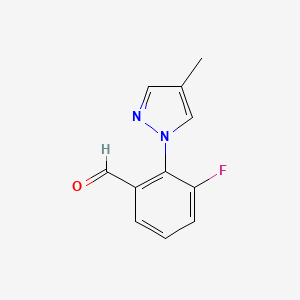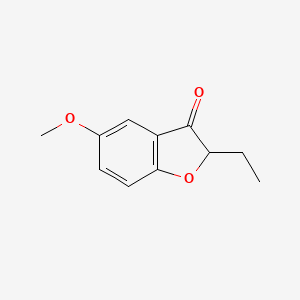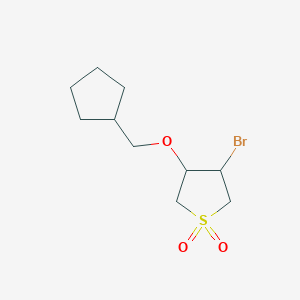
3-Bromo-4-(cyclopentylmethoxy)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(cyclopentylmethoxy)-1lambda6-thiolane-1,1-dione is a synthetic organic compound characterized by the presence of a bromine atom, a cyclopentylmethoxy group, and a thiolane ring with a sulfone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cyclopentylmethoxy)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common route includes the bromination of a suitable thiolane precursor, followed by the introduction of the cyclopentylmethoxy group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The sulfone group in 3-Bromo-4-(cyclopentylmethoxy)-1lambda6-thiolane-1,1-dione can undergo oxidation reactions, leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions include sulfoxides, thiolane derivatives, and various substituted thiolanes, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-4-(cyclopentylmethoxy)-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclopentylmethoxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and sulfone group can participate in various binding interactions, while the cyclopentylmethoxy group may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its application.
Comparison with Similar Compounds
3-Bromo-4-(cyclopentylmethoxy)oxolane: This compound shares a similar structure but has an oxolane ring instead of a thiolane ring.
3-Bromo-4-methoxypyridine: Another brominated compound with a methoxy group, but with a pyridine ring.
Uniqueness: 3-Bromo-4-(cyclopentylmethoxy)-1lambda6-thiolane-1,1-dione is unique due to the presence of the thiolane ring with a sulfone functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H17BrO3S |
|---|---|
Molecular Weight |
297.21 g/mol |
IUPAC Name |
3-bromo-4-(cyclopentylmethoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C10H17BrO3S/c11-9-6-15(12,13)7-10(9)14-5-8-3-1-2-4-8/h8-10H,1-7H2 |
InChI Key |
JVPWNRRECWHWLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2CS(=O)(=O)CC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




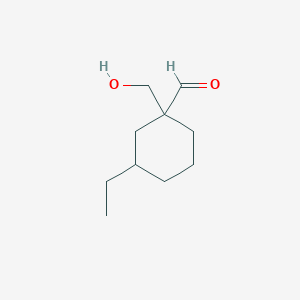


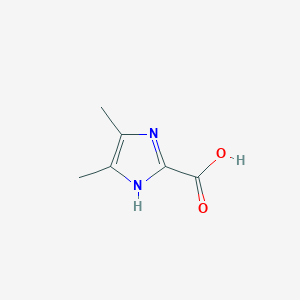
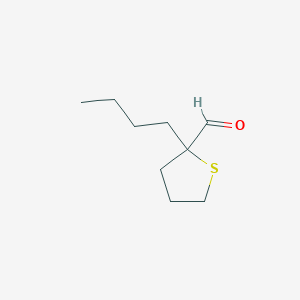
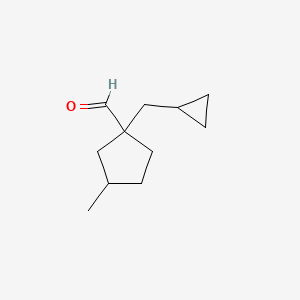
![9-Bromo-1H,2H,3H-benzo[f]indole](/img/structure/B13311212.png)
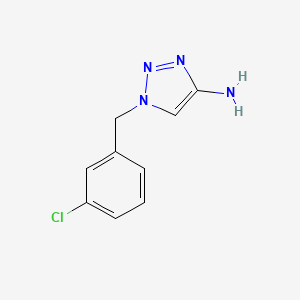
![N-[4-(Methylsulfanyl)phenyl]thian-4-amine](/img/structure/B13311232.png)
